Di-2-thienylglycolic acid

Description

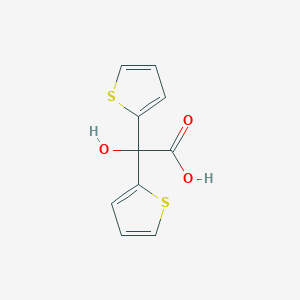

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,2-dithiophen-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-3-1-5-14-7)8-4-2-6-15-8/h1-6,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEJUHUCFCAYRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C2=CC=CS2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508125 | |

| Record name | Hydroxydi(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4746-63-8 | |

| Record name | Di-2-thienylglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxydi(thiophen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-2-THIENYLGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI3X2J9148 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of Di-2-thienylglycolic acid?

An In-depth Technical Guide to the Chemical Properties of Di-2-thienylglycolic Acid

Introduction

This compound, also known by its IUPAC name 2-hydroxy-2,2-dithiophen-2-ylacetic acid, is a specialized organic compound of significant interest in pharmaceutical synthesis.[1][2] Its structure, featuring two thiophene rings attached to a central glycolic acid core, is fundamental to its chemical reactivity and utility.[3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid, light-sensitive compound that ranges in color from light grey to black.[4] It is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol with sonication.[4] For optimal stability, it should be stored in a dark, dry place at room temperature.[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 2-hydroxy-2,2-dithiophen-2-ylacetic acid | [1][2] |

| CAS Number | 4746-63-8 | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₈O₃S₂ | [1][4][5][7] |

| Molecular Weight | 240.29 g/mol | [4] |

| Melting Point | 93 °C | [4] |

| Boiling Point | 436.5 ± 40.0 °C (Predicted) | [4] |

| Density | 1.527 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.79 ± 0.25 (Predicted) | [4] |

| Appearance | Light Grey to Black Solid | [4] |

Experimental Protocols and Synthesis

This compound is a crucial intermediate in the synthesis of Tiotropium bromide, a long-acting anticholinergic bronchodilator.[3] The general workflow for its synthesis and subsequent characterization involves several key stages, from the initial reaction to purification and structural elucidation.

General Synthetic Workflow

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives. A generalized workflow for its laboratory-scale synthesis and purification is outlined below.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Significance and Signaling Pathways

The primary pharmacological relevance of this compound stems from its role as a key precursor to Tiotropium.[3] Tiotropium is an anticholinergic agent that functions by blocking muscarinic acetylcholine receptors. This action inhibits the effects of acetylcholine, a neurotransmitter, leading to bronchodilation.

Anticholinergic Mechanism of Action

The diagram below illustrates the general signaling pathway affected by anticholinergic drugs derived from this compound.

Caption: Simplified diagram of an anticholinergic drug's mechanism of action.

Conclusion

This compound is a compound with well-defined chemical properties that serves as a vital building block in the pharmaceutical industry. Its synthesis, while requiring standard organic chemistry techniques, leads to a precursor for potent anticholinergic drugs. Understanding its chemical characteristics and its role in the synthesis of pharmacologically active molecules is essential for researchers and professionals in the field of drug development. The data and diagrams presented in this guide offer a foundational understanding for further investigation and application of this important chemical entity.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4746-63-8 | Benchchem [benchchem.com]

- 4. 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | 4746-63-8 [amp.chemicalbook.com]

- 5. This compound [drugfuture.com]

- 6. [Dithienyl glycolic acid (25 mg) (2-hydroxy-2,2-di(thiophen-2-yl)acetic acid)] - CAS [4746-63-8] [store.usp.org]

- 7. GSRS [gsrs.ncats.nih.gov]

Di-2-thienylglycolic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-2-thienylglycolic acid, systematically known as 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid, is a pivotal chemical intermediate in the synthesis of various pharmaceuticals. Its unique molecular architecture, featuring a central glycolic acid core flanked by two thiophene rings, imparts specific chemical reactivity that is leveraged in the development of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the structure, physicochemical properties, and a representative synthetic protocol related to this compound, with a focus on its role in the production of Tiotropium bromide.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a carboxylic acid with a hydroxyl group and two 2-thienyl groups attached to the alpha-carbon.

IUPAC Name: 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid[1][2]

Synonyms: Dithienylglycolic acid, Tiotropium Impurity A[2][3]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃S₂ | [1][2] |

| Molecular Weight | 240.3 g/mol | [1][2] |

| CAS Number | 4746-63-8 | [2][4] |

| Melting Point | 93 °C | [3] |

| Boiling Point (Predicted) | 436.5 ± 40.0 °C | [3] |

| Density (Predicted) | 1.527 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.79 ± 0.25 | [3] |

| XLogP3 | 1.7 | [1] |

| Physical State | Solid | [2] |

| Solubility | DMSO (Sparingly), Methanol (Slightly, Sonicated) | [3] |

Role in Pharmaceutical Synthesis: The Tiotropium Bromide Pathway

This compound is a critical precursor in the synthesis of Tiotropium bromide, a long-acting anticholinergic bronchodilator used in the management of chronic obstructive pulmonary disease (COPD). The synthesis involves the esterification of this compound (or its methyl ester) with scopine, followed by quaternization.

The following diagram illustrates the logical workflow for the synthesis of Tiotropium Bromide, highlighting the central role of this compound derivatives.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of Tiotropium bromide, derived from patent literature describing the transesterification of methyl di(2-thienyl)glycolate with scopine.

Objective: To synthesize the scopine ester of di-(2-thienyl)glycolic acid.

Materials:

-

Methyl di(2-thienyl)glycolate

-

Scopine

-

Sterically hindered base (e.g., sodium tert-butoxide, potassium tert-pentoxide)

-

Inert solvent (e.g., toluene, xylene)

-

Hydrochloric acid (for workup)

-

Dichloromethane (for extraction)

-

Acetonitrile (for crystallization)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a distillation apparatus, dissolve methyl di(2-thienyl)glycolate and scopine in an inert solvent.

-

Addition of Base: Add a substoichiometric amount of a sterically hindered base to the reaction mixture.

-

Transesterification: Heat the reaction mixture to a temperature between 80°C and 130°C under reduced pressure (30-50 kPa).[5] Continuously remove the liberated methanol via distillation to drive the reaction to completion. The reaction is typically monitored for 3-6 hours.

-

Workup: After completion, cool the reaction mixture and dilute it with an extraction solvent. Acidify the mixture with a cooled aqueous solution of an inorganic acid, such as hydrochloric acid.

-

Extraction: Separate the aqueous phase and subsequently basify it to generate the free base of the scopine ester. Extract the product into an organic solvent like dichloromethane.

-

Isolation and Purification: Concentrate the organic extracts. The crude product can then be purified by crystallization from a suitable solvent, such as acetonitrile, at a reduced temperature (-5°C to -50°C) to yield the scopine ester of di-(2-thienyl)glycolic acid with a purity of 98.5% to 99.5%.

Quaternization to Tiotropium Bromide:

The resulting scopine ester is then subjected to quaternization with methyl bromide in a suitable solvent, such as acetonitrile, at room temperature to yield the final product, Tiotropium bromide.

The logical relationship for the synthesis protocol is depicted in the following diagram:

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its well-defined structure and reactive functional groups make it an ideal building block for complex molecules like Tiotropium bromide. The information provided in this guide, including its physicochemical properties and a detailed synthetic protocol, serves as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

References

- 1. 2-Hydroxy-2,2-bis(2-thienyl) acetic acid | C10H8O3S2 | CID 12723754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4746-63-8 | Benchchem [benchchem.com]

- 3. 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | 4746-63-8 [amp.chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. CZ305012B6 - Process for preparing scopine ester of di-(2-thienyl)glycolic acid, an intermediate in the synthesis of tiotropium bromide - Google Patents [patents.google.com]

Physical and chemical properties of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structural motif, featuring a central acetic acid core flanked by two thiophene rings, makes it an intriguing candidate for biological screening. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside relevant experimental methodologies and potential biological activities.

Chemical and Physical Properties

Quantitative data for 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is limited in the publicly available literature. The following tables summarize the available information, including both experimental and computed values.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 4746-63-8 | ChemScene[1] |

| Molecular Formula | C₁₀H₈O₃S₂ | ChemScene[1] |

| Molecular Weight | 240.30 g/mol | ChemScene[1] |

| Appearance | No Data Available | |

| Melting Point | No Data Available | |

| Boiling Point | No Data Available | BLDpharm[2] |

| Solubility | No Data Available | |

| pKa | No Data Available |

Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | ChemScene[1] |

| LogP | 2.1301 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid are not explicitly available in the reviewed literature. However, based on the synthesis of structurally related thiophene derivatives, a plausible synthetic route and analytical methods can be proposed.

Proposed Synthesis: Grignard Reaction

A common method for the synthesis of α-hydroxy acids with two identical aryl or heteroaryl groups is the reaction of a corresponding glyoxylate with a Grignard reagent.

Workflow for Proposed Synthesis

Caption: Proposed synthetic workflow for 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

Methodology:

-

Preparation of 2-Thienyllithium: Thiophene would be dissolved in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An equimolar amount of n-butyllithium (n-BuLi) would then be added dropwise to facilitate the lithiation at the 2-position of the thiophene ring.

-

Reaction with Diethyl Oxalate: To the solution of 2-thienyllithium, a solution of diethyl oxalate in the same anhydrous solvent would be added slowly at low temperature. Two equivalents of the Grignard reagent would add to the electrophilic carbonyl carbons of the diethyl oxalate.

-

Acidic Workup: The reaction mixture would then be quenched with a saturated aqueous solution of ammonium chloride, followed by acidification with a dilute acid (e.g., 1 M HCl). This step hydrolyzes the ester groups and protonates the alkoxide to yield the final carboxylic acid and tertiary alcohol functionalities.

-

Purification: The crude product would be extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated. Further purification could be achieved by recrystallization or column chromatography.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method would be suitable for assessing the purity of the compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) would likely provide good separation.

-

Detection: UV detection at a wavelength determined by the UV absorbance maximum of the thiophene rings (likely around 230-260 nm).

-

Flow Rate: 1.0 mL/min.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the hydroxyl proton, a singlet for the carboxylic acid proton, and multiplets in the aromatic region corresponding to the protons on the two thiophene rings.

-

¹³C NMR: Expected signals would include a peak for the carboxylic carbon, a peak for the quaternary carbon bearing the hydroxyl group, and several peaks in the aromatic region for the carbons of the thiophene rings.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected [M-H]⁻ ion would be at m/z 239.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid, research on structurally similar 2-(thiophen-2-yl)acetic acid derivatives has shown them to be inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[3][4]

mPGES-1 Signaling Pathway and Inhibition:

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H₂ (PGH₂) to prostaglandin E₂ (PGE₂). PGE₂ is a potent pro-inflammatory mediator involved in pain, fever, and swelling. Inhibition of mPGES-1 is therefore a promising therapeutic strategy for inflammatory diseases.

Caption: Potential inhibition of the mPGES-1 pathway by 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid.

The structural similarity of 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid to known mPGES-1 inhibitors suggests that it may also exhibit this activity. Further investigation through in vitro and in vivo studies is warranted to explore this potential.

Conclusion

2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid is a compound of interest for which a complete physicochemical and biological profile is not yet available in the public domain. This guide has summarized the existing information and provided proposed experimental methodologies for its synthesis and characterization based on related compounds. The potential for this molecule to act as an mPGES-1 inhibitor highlights a promising avenue for future research in the development of novel anti-inflammatory agents. Further experimental work is crucial to fully elucidate the properties and therapeutic potential of this compound.

References

Di-2-thienylglycolic acid CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity

Molecular Formula: C10H8O3S2[1][3]

This document provides a comprehensive overview of Di-2-thienylglycolic acid, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably Tiotropium Bromide.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and manufacturing settings.

| Property | Value | Source |

| Molecular Weight | 240.29 g/mol | [2] |

| Melting Point | 93 °C | [2] |

| Boiling Point (Predicted) | 436.5 ± 40.0 °C | [2] |

| Density (Predicted) | 1.527 ± 0.06 g/cm³ | [2] |

| Purity (Commercial) | >95% (HPLC) | [3] |

Synthesis and Experimental Protocols

This compound is a crucial precursor in the manufacturing of Tiotropium Bromide. The synthesis generally involves the reaction of a 2-thienyl derivative. While specific, detailed laboratory-scale synthesis protocols are not extensively published in peer-reviewed journals, the principles can be inferred from patent literature. A generalized synthetic workflow is outlined below.

Logical Workflow for the Synthesis of Tiotropium Bromide via this compound

The following diagram illustrates the logical progression from starting materials to the final API, highlighting the central role of this compound.

References

A Comprehensive Technical Guide to Di-2-thienylglycolic Acid for Researchers and Drug Development Professionals

An in-depth exploration of the synonyms, chemical properties, and analytical methodologies for Di-2-thienylglycolic acid, a key molecule in pharmaceutical development.

This technical guide provides a thorough overview of this compound, a compound of significant interest in the chemical and pharmaceutical industries. It serves as a critical reference for researchers, scientists, and professionals involved in drug development, offering detailed information on its nomenclature, physicochemical properties, and analytical characterization.

Chemical Identity and Synonyms

This compound is a carboxylic acid containing two thiophene rings attached to a central glycolic acid backbone. Due to its complex structure and various contexts of its use, it is known by several synonyms in chemical literature and databases. A clear understanding of these alternative names is crucial for comprehensive literature searches and unambiguous scientific communication.

The most common synonyms and identifiers for this compound are summarized in the table below.

| Nomenclature Type | Name/Identifier |

| IUPAC Name | 2-Hydroxy-2,2-di(thiophen-2-yl)acetic acid |

| CAS Number | 4746-63-8 |

| Common Synonyms | This compound |

| Glycolic acid, di-2-thienyl- | |

| (Hydroxy)(di-2-thienyl)acetic acid | |

| α,α-Di(2-thienyl)glycolic acid | |

| 2-Hydroxy-2,2-bis(2-thienyl)acetic acid | |

| Metabolite/Impurity Name | Aclidinium metabolite (LAS 34850) |

| Tiotropium Bromide EP Impurity A |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table, providing essential data for experimental design and interpretation.

| Property | Value |

| Molecular Formula | C₁₀H₈O₃S₂ |

| Molecular Weight | 240.30 g/mol |

| Appearance | Off-white powder |

| Purity (typical) | >95% (HPLC)[1] |

Role in Pharmaceutical Development

This compound is notably recognized as a significant metabolite of the long-acting muscarinic antagonist (LAMA) Aclidinium bromide, where it is designated as LAS34850. It is also classified as a process impurity in the manufacturing of Tiotropium Bromide, another prominent LAMA used in the treatment of chronic obstructive pulmonary disease (COPD). Its presence as a metabolite and impurity necessitates robust analytical methods for its detection and quantification to ensure the safety and efficacy of these drug products.

Experimental Protocols

Detailed and validated experimental protocols are paramount for the accurate synthesis, purification, and analysis of this compound. This section outlines methodologies that can be adapted for these purposes.

Synthesis

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in the provided search results, a general approach can be inferred from the synthesis of related thiophene derivatives. A plausible synthetic route could involve the following conceptual steps:

Caption: Conceptual workflow for the synthesis of this compound.

Methodology:

-

Friedel-Crafts Acylation of Thiophene: Thiophene can be acylated with acetic anhydride in the presence of a Lewis acid catalyst (e.g., SnCl₄) to form 2-acetylthiophene.

-

Oxidation of 2-Acetylthiophene: The resulting 2-acetylthiophene can be oxidized to 2-thienylglyoxylic acid.

-

Grignard Reaction: 2-Thienylglyoxylic acid can then be reacted with a Grignard reagent prepared from 2-bromothiophene (2-thienylmagnesium bromide) to introduce the second thiophene ring, followed by acidic workup to yield this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Purification

Purification of the synthesized this compound is critical to remove unreacted starting materials, by-products, and other impurities. A common method for purifying solid organic acids is recrystallization.

Methodology:

-

Solvent Selection: A suitable solvent system for recrystallization should be identified. This typically involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A combination of polar and non-polar solvents might be necessary.

-

Dissolution: The crude this compound is dissolved in a minimal amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution and then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystal formation.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of the compound (likely in the range of 230-280 nm). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the two thiophene rings and the hydroxyl proton. The chemical shifts and coupling patterns of the thiophene protons would provide information about their positions on the rings.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbon, the quaternary carbon bearing the hydroxyl group and two thiophene rings, and the carbons of the thiophene rings.

Note: Specific chemical shift assignments would require experimental data and potentially 2D NMR techniques like HSQC and HMBC for unambiguous assignment.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the direct biological effects or specific signaling pathways modulated by this compound itself. Its primary role in the literature is as a metabolite of Aclidinium bromide and an impurity of Tiotropium Bromide. The pharmacological activity of these parent drugs is well-established to be mediated through antagonism of muscarinic receptors.

The logical relationship concerning the known context of this compound can be visualized as follows:

Caption: Relationship of this compound to its parent compounds.

Further research is required to determine if this compound possesses any intrinsic biological activity or interacts with cellular signaling pathways independently of its parent compounds.

Conclusion

This technical guide has provided a consolidated resource on the synonyms, properties, and analytical considerations for this compound. For researchers and professionals in drug development, a thorough understanding of this molecule is essential for the quality control of Aclidinium and Tiotropium-based pharmaceuticals. While detailed experimental protocols for its synthesis and direct biological activity data remain areas for further public research, the information compiled herein serves as a foundational reference for future investigations.

References

The Biological Activity of Di-2-thienylglycolic Acid and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-2-thienylglycolic acid and its analogues represent a class of compounds with significant biological activity, primarily as anticholinergic agents and muscarinic receptor antagonists. Their ability to modulate the parasympathetic nervous system has led to their investigation for various therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their structure-activity relationships, quantitative potency, and the experimental methodologies used for their evaluation. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their mechanism of action and assessment.

Introduction

This compound is a glycolic acid derivative featuring two thiophene rings attached to the alpha carbon. This core structure has been chemically modified, particularly through esterification, to generate a range of analogues with potent parasympatholytic (anticholinergic) effects. These compounds act by competitively inhibiting the binding of the neurotransmitter acetylcholine to its muscarinic receptors, thereby blocking the physiological responses mediated by the parasympathetic nervous system.

The therapeutic potential of muscarinic antagonists is vast, with applications in treating conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain neurological disorders. The development of analogues of this compound has been driven by the search for compounds with improved potency, selectivity for specific muscarinic receptor subtypes, and favorable pharmacokinetic profiles.

Core Biological Activity: Muscarinic Receptor Antagonism

The primary biological activity of this compound and its analogues is the antagonism of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) expressed in various tissues throughout the body. The blockade of these receptors by this compound derivatives leads to a range of physiological effects, including:

-

Mydriasis: Dilation of the pupils.

-

Antispasmodic effects: Relaxation of smooth muscle in the gastrointestinal and urinary tracts.

-

Bronchodilation: Widening of the airways in the lungs.

-

Inhibition of secretions: Reduction of saliva, sweat, and gastric acid production.

-

Central Nervous System effects: Modulation of neurotransmission in the brain, which can lead to effects like sedation or anti-tremor activity.

The potency and specific effects of these compounds are highly dependent on their chemical structure, particularly the nature of the ester group and the stereochemistry of the molecule.

Quantitative Data on Biological Activity

The anticholinergic activity of a series of esters of this compound and other glycolic acids has been evaluated in mice. The following tables summarize the quantitative data from these studies, providing a basis for comparing the potency of different analogues.

Table 1: Anticholinergic Activity of Esters of this compound and Analogues in Mice

| Compound Number | Glycolic Acid Moiety | Alcohol Moiety | Mydriasis ED50 (µmol/kg, s.c.) | Anti-tremorine ED50 (µmol/kg, s.c.) |

| 8 | Di-2-thienylglycolic | (+)-2α-Tropanol | 0.038 | 0.075 |

| 12 | Phenyl-2-thienylglycolic | (+)-2α-Tropanol | 0.027 | 0.052 |

| 14 | Diphenylglycolic (Benzilic) | (+)-2α-Tropanol | 0.045 | 0.090 |

| 21 | Di-2-thienylglycolic | (-)-2β-Tropanol | 0.45 | 0.88 |

| Atropine | Tropic | Tropine | 0.23 | 0.90 |

| Scopolamine | Tropic | Scopine | 0.055 | 0.21 |

Data extracted from a study on parasympatholytic esters of isomeric 2-tropanols.[1]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogues is significantly influenced by their chemical structure. Key SAR observations include:

-

The Acyl Group: The nature of the groups attached to the α-carbon of the glycolic acid moiety is a major determinant of potency. The presence of two aromatic or heteroaromatic rings, such as the two thienyl groups in this compound, is often associated with high anticholinergic activity.

-

The Amino Alcohol Ester: The structure of the alcohol esterified with the glycolic acid is crucial. Esters of (+)-2α-tropanol have been found to be more potent than their corresponding (-)-2β-tropanol epimers or the optical isomers of the alcohol.[1]

-

Stereochemistry: The stereochemistry of both the glycolic acid and the amino alcohol moieties plays a critical role in receptor binding and biological activity. Esters derived from (-)-glycolic acids are generally more potent than those from the (+)-isomers.[1]

Signaling Pathways

This compound and its analogues exert their effects by blocking the signaling pathways initiated by the binding of acetylcholine to muscarinic receptors. These pathways are primarily mediated by G-proteins.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols

The biological activity of this compound and its analogues is assessed using a variety of in vivo and in vitro assays.

Mydriasis Assay in Mice (In Vivo)

This assay measures the peripheral anticholinergic activity of a compound by assessing its ability to dilate the pupil of the eye.

Protocol:

-

Animals: Male mice are used for the assay.

-

Compound Administration: The test compound is administered subcutaneously (s.c.) at various doses. A control group receives the vehicle.

-

Pupil Measurement: At a predetermined time after administration (e.g., 30 minutes), the diameter of the pupil is measured using a dissecting microscope with an ocular micrometer.

-

Data Analysis: The dose of the compound that produces a 50% increase in pupil diameter (ED50) is calculated from the dose-response curve.

Caption: Workflow for the mydriasis assay in mice.

Anti-tremorine Assay in Mice (In Vivo)

This assay evaluates the central anticholinergic activity of a compound by measuring its ability to counteract the tremors induced by the muscarinic agonist tremorine.

Protocol:

-

Animals: Male mice are used.

-

Compound Administration: The test compound is administered subcutaneously (s.c.) at various doses.

-

Tremorine Administration: After a set time (e.g., 30 minutes), tremorine is administered to induce tremors.

-

Tremor Assessment: The presence and severity of tremors are observed and scored at regular intervals after tremorine administration.

-

Data Analysis: The dose of the compound that protects 50% of the mice from tremorine-induced tremors (ED50) is determined.

Muscarinic Receptor Binding Assay (In Vitro)

This assay directly measures the affinity of a compound for muscarinic receptors.

Protocol:

-

Receptor Preparation: Membranes from cells or tissues expressing muscarinic receptors are prepared.

-

Radioligand: A radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is used.

-

Competition Binding: The receptor preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to reflect the affinity of the compound for the receptor.

Caption: Workflow for a muscarinic receptor binding assay.

Conclusion

This compound and its analogues constitute a significant class of muscarinic receptor antagonists with demonstrated anticholinergic activity. The potency of these compounds is highly dependent on their stereochemistry and the nature of the ester substituent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of these compounds for potential therapeutic applications. Further research focusing on subtype selectivity and in vivo efficacy will be crucial in advancing these promising molecules towards clinical use.

References

Structure-Activity Relationship (SAR) Studies of Di-2-thienylglycolic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of di-2-thienylglycolic acid derivatives, a class of compounds predominantly known for their anticholinergic properties as muscarinic receptor antagonists. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development in this area.

Core Concepts: Muscarinic Antagonism

This compound serves as a core scaffold for several potent muscarinic receptor antagonists. These agents competitively block the action of the neurotransmitter acetylcholine (ACh) at muscarinic receptors (M1-M5), which are G-protein coupled receptors involved in a wide array of physiological functions.[1][2] The antagonism of these receptors, particularly the M3 subtype, leads to smooth muscle relaxation, making these compounds valuable in the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.[1] Tiotropium bromide, a well-known long-acting bronchodilator, is a prominent example of a therapeutic agent derived from this chemical class.[1]

Structure-Activity Relationship Data

| Compound/Derivative | Modification | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Reference |

| Tiotropium | Quaternary ammonium scopine ester | 1.0 | 1.6 | 0.4 | 1.3 | - | [1] |

| Atropine | Tropine ester of tropic acid | 2.5 | 20 | 2.5 | 1.6 | - | [1] |

| Ipratropium | N-isopropyl derivative of atropine | 2.0 | 20 | 2.0 | 2.0 | - | [1] |

Key SAR Insights:

-

The Ester Group: The nature of the amino alcohol esterified with this compound is a critical determinant of activity. The bulky and rigid tropane-based scopine moiety in tiotropium contributes significantly to its high affinity.

-

The Amine Function: Quaternization of the nitrogen atom, as seen in tiotropium and ipratropium, generally leads to potent, non-selective muscarinic antagonism. The permanent positive charge enhances binding to the anionic site of the muscarinic receptor. However, this also limits blood-brain barrier penetration, reducing central nervous system side effects.

-

Substituents on the Thienyl Rings: Modifications to the thiophene rings can influence both potency and subtype selectivity. However, systematic studies detailing these effects are limited in the public domain.

-

Chirality: The stereochemistry of the amino alcohol and the glycolic acid moiety can significantly impact binding affinity.

Experimental Protocols

Synthesis of this compound Esters

The synthesis of this compound esters, such as the scopine ester which is a precursor to tiotropium, is typically achieved through transesterification.

General Protocol for Transesterification:

-

Reactants: Methyl di-2-thienylglycolate and the desired amino alcohol (e.g., scopine) are used as starting materials.

-

Solvent: An inert solvent such as toluene or xylene is commonly employed.

-

Base Catalyst: A strong base is required to facilitate the transesterification. Sodium methoxide or sodium hydride are frequently used.

-

Reaction Conditions: The reaction mixture is heated, often under reduced pressure, to drive the reaction forward by removing the methanol byproduct.

-

Workup: The reaction mixture is cooled and then neutralized with an acid. The product is extracted with an organic solvent, washed, dried, and purified, typically by crystallization.

Muscarinic Receptor Binding Assay

Competitive radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Protocol for [³H]-N-Methylscopolamine ([³H]-NMS) Competitive Binding Assay:

-

Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype (M1-M5) are prepared.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand [³H]-NMS and varying concentrations of the unlabeled test compound (the this compound derivative).

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Guinea Pig Ileum Contraction

This ex vivo assay assesses the functional antagonist activity of the compounds.

Protocol for Guinea Pig Ileum Assay:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Agonist-Induced Contraction: A muscarinic agonist, such as acetylcholine or carbachol, is added to the organ bath to induce a contractile response, which is measured isometrically.

-

Antagonist Incubation: The tissue is washed and then incubated with the test compound (the this compound derivative) for a set period.

-

Challenge with Agonist: The agonist is re-introduced in the presence of the antagonist, and the contractile response is measured again.

-

Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is quantified to determine its potency, often expressed as a pA2 value.

Visualizations

Signaling Pathway of Muscarinic M3 Receptor Antagonism

Caption: M3 muscarinic receptor signaling pathway and its blockade.

Experimental Workflow for SAR Studies

Caption: Workflow for SAR studies of this compound derivatives.

Conclusion

The this compound scaffold remains a valuable starting point for the design of potent muscarinic receptor antagonists. The structure-activity relationships, while not exhaustively detailed in publicly available literature, clearly indicate the critical roles of the ester and amine functionalities in determining antagonist potency. Further systematic studies involving modifications of the thienyl rings and the amino alcohol component are warranted to potentially uncover derivatives with improved affinity and subtype selectivity. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations, which could lead to the development of novel therapeutics with enhanced efficacy and safety profiles.

References

Spectroscopic data (NMR, IR, Mass Spec) for Di-2-thienylglycolic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Di-2-thienylglycolic acid, a key intermediate in the synthesis of various pharmaceuticals. The information presented herein is intended to support research, development, and quality control activities involving this compound. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. This data is compiled from analogous compounds and theoretical predictions, providing a reliable reference for the identification and characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | dd | 2H | H5, H5' (Thiophene) |

| ~7.1 - 7.3 | m | 4H | H3, H3', H4, H4' (Thiophene) |

| ~5.5 (broad s) | s | 1H | -OH (hydroxyl) |

| ~12.0 (broad s) | s | 1H | -COOH (carboxylic acid) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 - 180 | C=O (Carboxylic Acid) |

| ~140 - 145 | C2, C2' (Thiophene, C-S) |

| ~125 - 130 | C5, C5' (Thiophene) |

| ~124 - 128 | C3, C3', C4, C4' (Thiophene) |

| ~75 - 80 | C-OH (alpha-carbon) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic - Thiophene) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1400 - 1550 | Medium | C=C stretch (Thiophene ring) |

| ~1200 - 1300 | Medium | C-O stretch / O-H bend |

| ~700 - 800 | Strong | C-S stretch / C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 240 | Moderate | [M]⁺ (Molecular Ion) |

| 222 | Low | [M - H₂O]⁺ |

| 195 | Moderate | [M - COOH]⁺ |

| 111 | High | [C₄H₃S-CO]⁺ |

| 83 | Moderate | [C₄H₃S]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover a range of 0-15 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data with appropriate phasing and baseline correction.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare a solid sample for analysis using either the KBr pellet method or Attenuated Total Reflectance (ATR).

-

KBr Pellet : Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

ATR : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, scan the region from 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation : Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition :

-

Ionization : For EI, a direct insertion probe may be used. For ESI, the sample solution is introduced via direct infusion or through a liquid chromatograph.

-

Mass Analysis : Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Fragmentation Analysis : To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a prominent adduct ion) and subjecting it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Safety, Toxicity, and Handling of Di-2-thienylglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is based on currently available information. It is not a substitute for a formal risk assessment and should be used in conjunction with your institution's safety protocols and a thorough review of the most current Safety Data Sheet (SDS) for Di-2-thienylglycolic acid.

Introduction

This compound (CAS No. 4746-63-8) is an organic compound that serves as an intermediate in the synthesis of various pharmaceutical agents, including the long-acting bronchodilator Tiotropium Bromide[1]. As with any chemical substance used in research and development, a thorough understanding of its potential hazards, safe handling procedures, and emergency responses is crucial to ensure the safety of laboratory personnel. This guide provides a comprehensive overview of the known safety and toxicity information for this compound and outlines best practices for its handling and use in a laboratory setting.

Hazard Identification and Classification

While detailed toxicological studies for this compound are not widely published, a Safety Data Sheet (SDS) from a commercial supplier provides hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2][3]. These classifications indicate that this compound should be handled with care, assuming it to be a hazardous substance.

The GHS hazard statements for this compound are summarized in the table below[3].

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | GHS07[1][2][4] |

| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | GHS07[1][2][4] |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07[1][2][4] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | GHS07[1][2][4] |

Toxicological Profile

Due to a lack of specific published toxicological studies on this compound, a detailed profile is not available. The GHS classifications suggest that the primary toxicological concerns are acute oral toxicity, and irritation to the skin, eyes, and respiratory system[3]. The general toxicological properties of organic acids suggest that they can be corrosive to tissues upon direct contact[5].

Experimental Protocols for Safety Assessment

In the absence of published studies, standardized protocols such as those from the Organisation for Economic Co-operation and Development (OECD) would be appropriate for evaluating the safety of this compound. A representative, generalized experimental protocol for assessing skin irritation is provided below.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Model (based on OECD Guideline 439)

Objective: To assess the skin irritation potential of this compound.

Materials:

-

This compound (test substance)

-

Reconstructed human epidermis (RhE) tissue models

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Isopropanol or other suitable solvent for formazan extraction

-

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

-

Negative control (e.g., PBS)

Methodology:

-

Tissue Preparation: RhE tissues are pre-incubated in maintenance medium according to the tissue supplier's instructions.

-

Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue. The substance is typically applied as a solution or a fine powder.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes) at 37°C.

-

Rinsing: Following exposure, the test substance is thoroughly rinsed from the tissue surface with PBS.

-

Post-incubation: The tissues are transferred to fresh maintenance medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment (MTT Assay):

-

Tissues are incubated with MTT solution. Viable cells will reduce the MTT to a blue formazan precipitate.

-

The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

-

The optical density of the formazan extract is measured using a spectrophotometer.

-

-

Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A substance is identified as an irritant if the mean tissue viability is below a defined threshold (e.g., ≤ 50%).

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

5.1. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area[6].

-

For procedures that may generate dust or aerosols, a chemical fume hood should be used[6][7].

5.2. Personal Protective Equipment (PPE) A comprehensive assessment of the specific laboratory procedures should be conducted to determine the appropriate PPE. The following are general recommendations for handling acidic compounds[5][8][9]:

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations where there is a higher risk of splashing[8][9].

-

Skin Protection: A chemical-resistant lab coat should be worn and kept buttoned[10]. Long pants and closed-toe shoes are also required[10].

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn[8][11]. It is advisable to consult the glove manufacturer's compatibility chart for the specific acid being handled.

5.3. General Hygiene Practices

-

Avoid inhalation, ingestion, and contact with skin and eyes[3].

-

Wash hands thoroughly after handling the substance and before leaving the laboratory[3].

-

Do not eat, drink, or smoke in areas where chemicals are handled[3].

-

Contaminated clothing should be removed and washed before reuse[3].

5.4. Storage

-

Store this compound in a tightly closed container in a dry, well-ventilated place[12].

-

Store in a dedicated acid/corrosives cabinet, away from bases and other incompatible materials[5][10].

-

Store on lower shelves to minimize the risk of falling from a height[10].

Emergency Procedures

6.1. Spills

-

Small Spills: For small spills, use an inert absorbent material to contain the substance. Sweep up and place in a suitable container for disposal[12].

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team[7].

6.2. First Aid Measures In case of exposure, immediate action is critical. The following are general first aid guidelines for acid exposure[5][13][14]:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[5][14]. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and rinse the affected area with large amounts of water for at least 15 minutes[5][7][13]. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[3].

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water or milk[5]. Seek immediate medical attention.

Visual Guides

7.1. Safe Handling Workflow

Caption: A generalized workflow for the safe handling of this compound.

7.2. First Aid Decision Tree for Acid Exposure

References

- 1. 2-HYDROXY-2,2-BIS(2-THIENYL) ACETIC ACID | 4746-63-8 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Hydroxy-2,2-di(thiophen-2-yl)aceticacid , 97% , 4746-63-8 - CookeChem [cookechem.com]

- 5. flinnsci.com [flinnsci.com]

- 6. iigtchem.com [iigtchem.com]

- 7. earth.utah.edu [earth.utah.edu]

- 8. leelinework.com [leelinework.com]

- 9. ba.auburn.edu [ba.auburn.edu]

- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 11. hsa.ie [hsa.ie]

- 12. peptide.com [peptide.com]

- 13. Preventing & Treating Lab Accidents - Laboratory First Aid [cpreducatorsinc.com]

- 14. First Aid in Chemistry Laboratories | Safety Unit | Tel Aviv University [en-safety.tau.ac.il]

Unveiling Di-2-thienylglycolic Acid: A Core Moiety in Modern Anticholinergic Therapies

An In-depth Technical Guide on the Discovery, Historical Background, and Synthesis of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a deep understanding of key pharmaceutical intermediates is paramount. Di-2-thienylglycolic acid, a substituted glycolic acid bearing two thiophene rings, stands as a critical building block in the synthesis of several important anticholinergic drugs. This technical guide provides a comprehensive overview of its discovery, historical context, physicochemical properties, and detailed experimental protocols for its synthesis, alongside its metabolic fate in relevant drug molecules.

Historical Background and Discovery

The precise first synthesis of this compound is not prominently documented in readily available historical records. Its discovery and initial synthesis are likely embedded within the broader surge of research into synthetic anticholinergic agents that took place in the mid-20th century. Following the discovery of the therapeutic properties of atropine and other belladonna alkaloids, medicinal chemists sought to create synthetic analogues with improved selectivity and reduced side effects.

The thiophene ring, first identified by Viktor Meyer in 1882 as a contaminant in benzene, became an attractive scaffold for medicinal chemists due to its bioisosteric relationship with the benzene ring.[1][2][3][4] The development of synthetic methodologies for thiophene derivatives throughout the 20th century paved the way for the creation of novel drug candidates.

The emergence of this compound as a key intermediate is intrinsically linked to the development of potent, long-acting muscarinic antagonists (LAMAs) for the treatment of respiratory diseases. Its structure, featuring a central quaternary carbon bonded to a hydroxyl group, a carboxylic acid, and two thiophene rings, proved to be a crucial pharmacophore for high-affinity binding to muscarinic receptors. While a definitive "discoverer" of the acid itself is not easily identified, its importance was solidified with the synthesis of drugs like tiotropium bromide and aclidinium bromide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and use in synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈O₃S₂ | [5] |

| Molecular Weight | 240.3 g/mol | [5] |

| CAS Number | 4746-63-8 | [6] |

| Melting Point | 93 °C | [7] |

| Boiling Point | 436.5 ± 40.0 °C (Predicted) | [7] |

| Density | 1.527 ± 0.06 g/cm³ (Predicted) | [7] |

| Purity | >95% (HPLC) | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol, acetone, and acetic acid. | [8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process. Modern synthetic routes often utilize Grignard reagents and oxalic acid derivatives. Below is a representative experimental protocol.

Synthesis of the Scopine Ester of this compound (Intermediate for Tiotropium Bromide)

This protocol describes the synthesis of an ester of this compound with scopine, a key step in the production of tiotropium bromide.

Step 1: Formation of the Oxalyl Chloride Adduct with Scopine

-

A solution of scopine (1 equivalent) and triethylamine (1 equivalent) in tetrahydrofuran (THF) is prepared.

-

This solution is slowly added dropwise to a stirred solution of oxalyl chloride (1.05 equivalents) and a catalytic amount of dimethylaminopyridine (0.05 equivalents) in THF at 0°C.

-

The reaction mixture is stirred at 0°C for 2 hours.[9]

Step 2: Grignard Reaction with 2-thienylmagnesium bromide

-

The reaction mixture from Step 1 is cooled to -30°C.

-

A solution of 2-thienylmagnesium bromide (3 equivalents) in THF is added dropwise over 1 hour.

-

The reaction mixture is stirred at -30°C for an additional 2 hours.[9]

Step 3: Work-up and Isolation

-

The reaction is quenched by pouring the mixture into a cooled aqueous solution of an inorganic acid (e.g., hydrochloric acid).

-

The aqueous phase is separated and the pH is adjusted with a base to precipitate the free base of the scopine ester.

-

The product is extracted with an organic solvent (e.g., dichloromethane), and the solvent is evaporated to yield the crude scopine ester of this compound.

-

Further purification can be achieved by crystallization from a suitable solvent.

Metabolic Pathway

This compound is a major metabolite of the anticholinergic drug aclidinium bromide.[1][2][3] Understanding its metabolic fate is crucial for evaluating the drug's pharmacokinetics and safety profile. Aclidinium bromide undergoes rapid hydrolysis in human plasma, a process that is both non-enzymatic and enzymatic, primarily mediated by butyrylcholinesterase.[1][10] This hydrolysis cleaves the ester bond, yielding this compound and the corresponding alcohol moiety.[2][11] Both of these metabolites are pharmacologically inactive at muscarinic receptors.[2]

Conclusion

This compound, while not a household name, is a cornerstone in the synthesis of vital medications for chronic obstructive pulmonary disease. Its discovery is a testament to the evolution of medicinal chemistry, building upon the foundational knowledge of heterocyclic chemistry and the quest for safer and more effective anticholinergic agents. The synthetic pathways to this key intermediate, though complex, are well-established, enabling the large-scale production of life-improving therapies. For researchers in drug development, a comprehensive understanding of this compound, from its historical context to its synthesis and metabolic fate, is indispensable for the continued innovation of respiratory medicine.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. rroij.com [rroij.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. α-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 6. FR2571051A1 - PROCESS FOR SYNTHESIZING THIOGLYCOLIC ACID - Google Patents [patents.google.com]

- 7. Substrate-based discovery of α-hydroxycarboxylic acid derivatives as potential herbicides targeting dihydroxyacid dehydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological effects of some newly developed soft anticholinergics and a receptor-binding QSAR study. | Semantic Scholar [semanticscholar.org]

- 10. Anticholinergics Med Chem Lecture | PPTX [slideshare.net]

- 11. The past, present and future of anticholinergic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory Synthesis of Di-2-thienylglycolic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed laboratory protocols for the synthesis of Di-2-thienylglycolic acid, a key intermediate in the synthesis of various pharmaceuticals. The synthesis is a multi-step process commencing from commercially available 2-thiophenecarboxaldehyde. The protocols provided herein are based on established chemical transformations, including the benzoin condensation to form 2,2'-thenoin, followed by its oxidation to 2,2'-thenil, and culminating in a benzilic acid rearrangement to yield the final product, this compound. This document includes detailed experimental procedures, quantitative data for each step, and a visual representation of the overall workflow to aid in the successful execution of this synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its structural motif, featuring two thiophene rings attached to a glycolic acid backbone, is present in a number of pharmacologically active compounds. A reliable and well-documented synthetic route is therefore essential for researchers in this field. The synthesis described here follows a classical three-step pathway, which is both robust and scalable for laboratory purposes.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents/Solvents | Reaction Time (approx.) | Yield (%) | Melting Point (°C) |

| 1 | Benzoin Condensation | 2-Thiophenecarboxaldehyde | 2,2'-Thenoin | Sodium Cyanide, Ethanol, Water | 24 hours | ~60-70 | 114-116 |

| 2 | Oxidation | 2,2'-Thenoin | 2,2'-Thenil | Copper(II) Acetate, Acetic Acid, Ammonium Nitrate | 2 hours | ~85-95 | 81-84 |

| 3 | Benzilic Acid Rearrangement | 2,2'-Thenil | This compound | Potassium Hydroxide, Ethanol, Water, Hydrochloric Acid | 1.5 hours | ~80-90 | 120-122 |

Experimental Protocols

Step 1: Synthesis of 2,2'-Thenoin

Materials:

-

2-Thiophenecarboxaldehyde

-

Sodium Cyanide (NaCN)

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 500 mL round-bottom flask, dissolve 20 g (0.178 mol) of 2-thiophenecarboxaldehyde in 100 mL of 95% ethanol.

-

In a separate beaker, prepare a solution of 4.0 g (0.082 mol) of sodium cyanide in 50 mL of deionized water.

-

Add the sodium cyanide solution to the ethanolic solution of 2-thiophenecarboxaldehyde with stirring.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 30 minutes.

-

After reflux, allow the reaction mixture to cool to room temperature and then cool further in an ice bath to induce crystallization.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold 50% ethanol-water (2 x 30 mL).

-

Recrystallize the crude 2,2'-thenoin from ethanol to obtain a purified product.

-

Dry the crystals in a desiccator.

Step 2: Synthesis of 2,2'-Thenil

Materials:

-

2,2'-Thenoin

-

Copper(II) Acetate Monohydrate

-

Glacial Acetic Acid

-

Ammonium Nitrate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10 g (0.045 mol) of 2,2'-thenoin in 100 mL of glacial acetic acid by gentle warming.

-

Add a solution of 18 g (0.090 mol) of copper(II) acetate monohydrate in 50 mL of 50% aqueous acetic acid.

-

Add a catalytic amount of ammonium nitrate (approximately 0.5 g).

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours. The solution will turn from blue to green.

-

After reflux, cool the reaction mixture and pour it into 500 mL of cold water.

-

The yellow solid product, 2,2'-thenil, will precipitate.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from ethanol to yield pure 2,2'-thenil.

-

Dry the product.

Step 3: Synthesis of this compound (Benzilic Acid Rearrangement)

Materials:

-

2,2'-Thenil

-

Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and flask

-

Filter paper

-

pH paper

Procedure:

-

In a 250 mL round-bottom flask, prepare a solution of 10 g (0.045 mol) of 2,2'-thenil in 50 mL of 95% ethanol.

-

In a separate beaker, dissolve 10 g (0.178 mol) of potassium hydroxide in 20 mL of deionized water.

-

Add the potassium hydroxide solution to the ethanolic solution of 2,2'-thenil.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. The color of the solution will change.

-

After reflux, cool the reaction mixture to room temperature.

-

Transfer the cooled mixture to a beaker and place it in an ice bath.

-

Slowly and with stirring, add concentrated hydrochloric acid until the solution is acidic (pH ~2), checked with pH paper. This compound will precipitate as a white solid.

-

Collect the precipitate by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.

-

Dry the final product.

Mandatory Visualization

Caption: Synthetic pathway for this compound.

Signaling Pathway Diagram

Application Notes and Protocols for Green Chemistry Approaches in the Synthesis of Di-2-thienylglycolic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Di-2-thienylglycolic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably for antimuscarinic agents. Traditional synthetic routes often rely on hazardous reagents, volatile organic solvents, and harsh reaction conditions, posing environmental and safety concerns. These application notes outline greener and more sustainable approaches to the synthesis of this compound, focusing on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize safer chemicals. The proposed methods aim to provide efficient and environmentally responsible alternatives for the production of this important pharmaceutical building block.

Comparative Analysis of Synthetic Routes

The following table summarizes the key differences between the conventional and the proposed green synthetic approaches to this compound.

| Step | Conventional Approach | Proposed Green Approach | Green Chemistry Principle Addressed |

| 1. Synthesis of Bis(2-thienyl) Ketone | Friedel-Crafts acylation using thiophene and an acylating agent with a Lewis acid catalyst (e.g., AlCl₃) in a chlorinated solvent (e.g., dichloromethane). | Biocatalytic oxidation of a suitable precursor or a solvent-free/green solvent-based reaction. | Use of renewable feedstocks, safer solvents, and catalysis. |

| 2. Formation of α-Hydroxy Acid Precursor | Cyanohydrin formation using toxic alkali metal cyanides (e.g., KCN) followed by hydrolysis. | Biocatalytic hydroxylation or use of a less toxic cyanating agent in a green solvent. | Use of less hazardous chemical syntheses and safer solvents. |

| 3. Hydrolysis to this compound | Strong acid or base-catalyzed hydrolysis of the cyanohydrin or ester precursor, often requiring high temperatures and generating significant waste. | Enzyme-catalyzed hydrolysis (e.g., using a lipase or nitrilase) in an aqueous medium under mild conditions. | Catalysis, use of renewable (enzymatic) catalysts, and design for energy efficiency. |

Proposed Green Synthetic Pathway

The proposed green synthesis of this compound is a two-step process starting from 2-acetylthiophene, which can be derived from renewable resources. This pathway utilizes biocatalysis to minimize the use of hazardous reagents and solvents.

Caption: Proposed green synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Green Synthesis of Bis(2-thienyl) Ketone via Biocatalytic Oxidation

This protocol describes a potential biocatalytic method for the synthesis of bis(2-thienyl) ketone from 2-acetylthiophene, inspired by the principles of enzyme-catalyzed C-C bond formation and subsequent oxidation. This approach avoids the use of harsh Lewis acids and chlorinated solvents.

Materials:

-

2-Acetylthiophene

-

Recombinant E. coli expressing a suitable ThDP-dependent enzyme (e.g., a variant of benzoylformate decarboxylase)

-

Potassium phosphate buffer (50 mM, pH 7.0)

-

Thiamine diphosphate (ThDP)

-

MgCl₂

-

Ethyl acetate (for extraction)

-

Sodium sulfate (anhydrous)

Equipment:

-

Fermenter or shake flasks for cell culture

-

Centrifuge

-

Cell disruptor (e.g., sonicator)

-

Stirred-tank bioreactor or temperature-controlled shaker

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enzyme Preparation:

-

Cultivate the recombinant E. coli strain expressing the ThDP-dependent enzyme in a suitable growth medium.

-

Induce enzyme expression (e.g., with IPTG).

-